molecular formula C11H17N3O2 B13308955 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid

5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13308955
M. Wt: 223.27 g/mol
InChI Key: BEDUWKNAUYOVGM-UHFFFAOYSA-N
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Description

5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a piperidinyl substituent at the N1 position and an ethyl group at the C5 position of the pyrazole ring. This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry and materials science. The carboxylic acid group at the C4 position allows for further functionalization, such as esterification or amidation, to modulate solubility, reactivity, or biological activity .

Synthetic routes for analogous compounds often involve multi-step processes, including ester hydrolysis (e.g., using NaOH under reflux) to generate the carboxylic acid moiety .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

5-ethyl-1-piperidin-4-ylpyrazole-4-carboxylic acid

InChI

InChI=1S/C11H17N3O2/c1-2-10-9(11(15)16)7-13-14(10)8-3-5-12-6-4-8/h7-8,12H,2-6H2,1H3,(H,15,16)

InChI Key

BEDUWKNAUYOVGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NN1C2CCNCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Pyrazole Core Construction

The pyrazole ring is typically synthesized via condensation reactions involving hydrazines and β-ketoesters or α,β-unsaturated carbonyl compounds. Two prominent methods are:

  • Hydrazine-based Condensation: Reacting ethyl acetoacetate with hydrazine derivatives under reflux conditions to form the pyrazole core. This approach is well-documented for synthesizing substituted pyrazoles with high yields (around 80-95%).

  • One-pot Multi-component Reactions: Utilizing aldehydes, hydrazines, and malononitrile in the presence of catalysts like InCl3 under ultrasound irradiation to form multi-substituted pyrazoles efficiently. For example, a four-component reaction involving ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, and malononitrile under optimized conditions (50% ethanol, 40°C, 20 min ultrasound) produces the pyrazole derivatives with excellent yields.

Carboxylic Acid Functionalization

The final step involves converting ester groups into carboxylic acids:

  • Hydrolysis of Esters: Basic hydrolysis using NaOH in aqueous ethanol, followed by acidification with HCl, yields the free carboxylic acid. This step is straightforward and commonly employed in synthesizing the target compound.

  • Direct Carboxylation: In some protocols, carbon dioxide fixation under pressure or using catalytic systems can directly introduce the carboxylic acid group onto the pyrazole or piperidine ring, although this method is less common for this specific compound.

Optimized Synthetic Route Summary

Step Reagents & Conditions Purpose References
Pyrazole core synthesis Ethyl acetoacetate + hydrazine hydrate, reflux Pyrazole ring formation
Multi-component reaction Ethyl acetoacetate + hydrazine + methyl phenylglyoxylate + malononitrile, ultrasound, 40°C Efficient synthesis of substituted pyrazoles
Piperidine attachment Piperidine derivative with Cbz protection + coupling reagents (EDCI/DCC) N-alkylation of pyrazole
Hydrolysis NaOH in ethanol, followed by HCl Carboxylic acid formation

Notes on Reaction Optimization and Green Chemistry

  • Solvent Choice: Ethanol (50%) has been identified as an effective solvent, balancing solubility and environmental considerations.

  • Catalysis: InCl3 and other Lewis acids serve as catalysts, improving yields and reaction times.

  • Ultrasound Irradiation: Significantly shortens reaction times and enhances yields, aligning with green chemistry principles by reducing energy consumption.

  • Reaction Monitoring: TLC and HPLC are recommended for tracking progress, ensuring high purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine nitrogen (pKa ~11) serves as a nucleophilic site for alkylation and acylation reactions:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-Methyl-piperidine derivative72%
AcylationAcetyl chloride, NEt₃, CH₂Cl₂, 0°CN-Acetyl-piperidine derivative68%

Key observation: Steric hindrance from the pyrazole ring reduces reactivity compared to unsubstituted piperidine.

Carboxylic Acid Functionalization

The carboxylic acid undergoes typical derivatization reactions:

Esterification

Reaction with alcohols under acidic or coupling conditions:

MethodConditionsProduct EsterYieldSource
Fischer esterificationEthanol, H₂SO₄, refluxEthyl ester derivative85%
Coupling reagentEDC·HCl, HOBt, DMF, rtActivated ester for peptide synthesis91%

Amide Formation

Coupling with amines via carbodiimide chemistry:

AmineReagentsProduct AmidePuritySource
BenzylamineDCC, DMAP, CH₂Cl₂N-Benzylamide derivative94%
Glycine methyl esterHATU, DIPEA, DMFPeptidomimetic conjugate88%

Decarboxylation Reactions

Controlled thermal decarboxylation occurs under specific conditions:

TemperatureCatalystByproduct AnalysisMain ProductSource
180°CCuO (5 mol%)CO₂ quantified via gas chromatography5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole
220°CNone98% CO₂ evolution (TGA analysis)Decomposition products observed

Cyclocondensation Reactions

The pyrazole-carboxylic acid system participates in heterocycle formation:

Hydrazine Cyclization

Reaction with hydrazines yields fused pyrazolo-pyrimidines:

Hydrazine DerivativeConditionsProductRegioselectivitySource
PhenylhydrazineAcOH, 80°C, 6hPyrazolo[1,5-a]pyrimidine-7-carboxylic acid4:1 (5- vs 7-substituted)
MethylhydrazineEtOH, Δ, 12h1-Methylpyrazolo[3,4-d]pyridazinoneExclusive C-4 position

Metal-Catalyzed Cross Couplings

The pyrazole ring enables palladium-mediated reactions:

Reaction TypeConditionsResultsTOF (h⁻¹)Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/waterBiaryl products (72-89% yield)45
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Arylated derivatives (81% yield)38

Stability and Reactivity Profile

ParameterExperimental DataAnalytical MethodSource
pH StabilityStable at pH 2-10 (24h, 25°C)HPLC monitoring
Oxidative StabilityDecomposes with H₂O₂ (>3%)LC-MS analysis
Thermal DecompositionOnset at 218°C (TGA)Thermogravimetric analysis

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and drug development contexts. The dual reactivity of its carboxylic acid and piperidine-pyrazole system enables diverse transformations, with particular utility in medicinal chemistry applications . Recent advances in continuous flow synthesis (as referenced in industrial production methods) suggest potential for scaling these reactions .

Scientific Research Applications

5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid - Ethyl (C5), Piperidinyl (N1) 248.24 Potential drug intermediate; MOF linker candidate
5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1-phenyl-1H-pyrazole-4-carboxylic acid - Boc-protected piperidinyl (N1), Phenyl (N1) N/A Intermediate for peptide coupling; enhanced stability due to Boc group
1-(2-Ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid - Ethoxyethyl (N1), Pyrazolopyrimidine core N/A Kinase inhibitor candidate; complex heterocyclic system
1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid - Phenyl (N1), Thiophene (C3) N/A Anticancer activity; improved lipophilicity
5-Ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid - Hydroxypyridazinyl (N1) N/A High aquatic toxicity; restricted applications

Key Observations :

  • Piperidinyl vs. Aromatic Substituents : The piperidinyl group in the target compound enhances solubility in polar solvents compared to phenyl or thiophene substituents, which are more lipophilic . However, Boc-protected piperidinyl derivatives (e.g., 9a in ) exhibit higher stability during synthesis.
  • Heterocyclic Systems : Compounds with fused pyrazolopyrimidine cores (e.g., ) show enhanced binding to kinase targets due to planar aromatic systems, whereas the simpler pyrazole ring in the target compound may favor flexibility in MOF construction .

Biological Activity

5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid, with the CAS number 1955562-14-7, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and safety as reported in various studies.

The molecular formula of 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid is C11H17N3O2C_{11}H_{17}N_{3}O_{2} with a molecular weight of 223.27 g/mol. The compound's structure features a pyrazole ring substituted with an ethyl group and a piperidine moiety, which may influence its biological interactions.

PropertyValue
CAS Number1955562-14-7
Molecular FormulaC₁₁H₁₇N₃O₂
Molecular Weight223.27 g/mol
DensityNot available
Boiling PointNot available

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain kinases, which play crucial roles in cell signaling and regulation. For example, it may exhibit inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a target implicated in neurodegenerative diseases and cancer .
  • Neuroprotective Properties : Some studies have indicated that derivatives of pyrazole compounds can exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative conditions .
  • Antiparasitic Activity : Research has shown that modifications in the pyrazole structure can enhance antiparasitic activity, suggesting that 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid may also possess similar properties .

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound exhibited promising cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition at micromolar concentrations .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of the compound. Preliminary findings suggest favorable absorption and distribution characteristics, although further studies are needed to confirm these results.

Toxicity and Side Effects

Toxicological evaluations are critical for understanding the safety profile of any new compound. Current data indicate that while there are some cytotoxic effects at higher concentrations, the compound shows low toxicity in preliminary animal studies . However, comprehensive toxicity studies are necessary to fully ascertain its safety for therapeutic use.

Q & A

Q. What are the established synthetic routes for 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid, and what characterization techniques validate intermediate purity?

The compound is synthesized via cyclocondensation of ethyl acetoacetate with hydrazines or amines, followed by functionalization. Key steps include reacting intermediates like 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides. Characterization involves:

  • IR spectroscopy (C=O stretch at 1680–1720 cm⁻¹, N-H stretch at 3200–3400 cm⁻¹).
  • 1^1H-NMR to confirm substituent positions (e.g., ethyl group protons at δ 1.2–1.4 ppm, piperidinyl protons at δ 2.5–3.5 ppm).
  • Mass spectrometry for molecular ion verification.
  • Elemental analysis to ensure ≥95% purity .

Q. Which spectroscopic and crystallographic methods confirm the molecular structure of this compound?

  • Single-crystal X-ray diffraction resolves stereochemistry and bond angles at the piperidine-pyrazole junction.
  • 1^1H/13^{13}C NMR identifies aromatic protons (δ 6.8–8.2 ppm) and ethyl/piperidinyl methylenes.
  • FT-IR verifies carboxylic acid O-H (2500–3000 cm⁻¹) and conjugated C=O (1680–1720 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) confirms molecular formula within 2 ppm error .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use fume hoods to avoid inhalation (P210: Keep away from heat/sparks).
  • Wear nitrile gloves and goggles (P201: Obtain special instructions before use).
  • Store at –20°C in airtight containers (P403: Store in a well-ventilated place) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction pathways for novel derivatives?

  • B3LYP/6-311++G(d,p) calculations predict:
  • Frontier molecular orbitals (HOMO-LUMO) to identify reactive sites.
  • Transition states for cyclocondensation kinetics.
    • Solvent effects are modeled via polarizable continuum models (PCM) to enhance aqueous reaction yields.
    • Validate with experimental kinetics (e.g., Arrhenius plots) .

Q. What experimental design principles resolve contradictions in reported biological activity data (e.g., varying IC50_{50} values)?

  • Standardize assays using:
  • Fixed cell lines (e.g., HEK293) with controlled passage numbers.
  • Orthogonal methods (fluorescence polarization + surface plasmon resonance).
    • Control variables: pH (7.4 ± 0.1), DMSO concentration (<0.1% v/v).
    • Apply multivariate ANOVA to isolate compound-specific effects .

Q. How to improve aqueous solubility while maintaining target binding affinity?

  • Structural modifications :
  • Convert carboxylic acid to lysine/arginine salts (logP improvement by 1.5 units).
  • Introduce polar groups at the 5-ethyl position (e.g., hydroxyl).
    • Co-crystallization with cyclodextrins (guided by phase solubility studies).
    • Monitor solubility via HPLC-UV and microdialysis .

Q. How to design structure-activity relationship (SAR) studies for the piperidinyl-pyrazole pharmacophore?

  • Systematic variations :
  • Piperidine N-substituents (methyl, benzyl) to assess steric effects.
  • Pyrazole 5-position (halogenated chains for hydrophobic interactions).
  • Carboxylic acid bioisosteres (tetrazole, sulfonamide) to modulate pKa_a.
    • Use molecular docking (AutoDock Vina) guided by X-ray co-crystal structures .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate biological data using multiple assays (e.g., enzymatic vs. cell-based) and statistical models (ANOVA, PCA) .
  • Synthetic Optimization : Screen reaction conditions (solvent, catalyst) via design of experiments (DoE) to maximize yield .

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